molecular formula C18H21NO4 B6019019 3,5-diethoxy-N-(3-methoxyphenyl)benzamide

3,5-diethoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B6019019
M. Wt: 315.4 g/mol
InChI Key: NJOPPIHYCBNMLP-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(3-methoxyphenyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound features a benzamide core substituted with ethoxy and methoxy groups, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 3,5-diethoxy-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3,5-diethoxybenzoic acid with 3-methoxyaniline in the presence of coupling agents and catalysts. Common synthetic routes include:

    Amide Bond Formation: The carboxylic acid group of 3,5-diethoxybenzoic acid reacts with the amine group of 3-methoxyaniline to form the amide bond.

    Reaction Conditions: The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or carbodiimides, and a base like triethylamine to facilitate the coupling reaction.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

Chemical Reactions Analysis

3,5-diethoxy-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,5-diethoxy-N-(3-methoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions involving benzamide derivatives.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(3-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ethoxy and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may also participate in various biochemical pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

3,5-diethoxy-N-(3-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:

    3,5-dimethoxybenzamide: Lacks the ethoxy groups, which may result in different chemical properties and biological activities.

    3,5-diethoxybenzamide: Lacks the methoxy group, which can influence its reactivity and interactions with biological targets.

    N-(3-methoxyphenyl)benzamide: Lacks both ethoxy groups, which may affect its overall chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other benzamide derivatives.

Properties

IUPAC Name

3,5-diethoxy-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-22-16-9-13(10-17(12-16)23-5-2)18(20)19-14-7-6-8-15(11-14)21-3/h6-12H,4-5H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPPIHYCBNMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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